molecular formula C17H15N3O3 B257454 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Katalognummer B257454
Molekulargewicht: 309.32 g/mol
InChI-Schlüssel: HKEGWTIQNJFMHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide, also known as TNO155, is a small molecule inhibitor of the protein Wnt signaling pathway. The Wnt pathway is involved in various biological processes, including cell proliferation, differentiation, and migration. Dysregulation of this pathway has been implicated in several diseases, including cancer and osteoporosis. TNO155 has been shown to inhibit the Wnt pathway and has potential therapeutic applications in various diseases.

Wirkmechanismus

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide inhibits the Wnt pathway by binding to the protein porcupine, which is involved in the secretion of Wnt ligands. By inhibiting porcupine, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide reduces the secretion of Wnt ligands, which in turn inhibits the activation of the Wnt pathway. This leads to a reduction in cell proliferation and an increase in cell differentiation.
Biochemical and Physiological Effects:
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide reduces the expression of Wnt target genes, inhibits cell proliferation and induces cell death. In osteoblasts, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide increases bone mineralization and reduces bone resorption. N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has also been shown to reduce inflammation in a mouse model of colitis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor and can be easily synthesized and purified. N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has also been shown to be selective for porcupine and does not inhibit other related proteins. However, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro studies. N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide also has poor pharmacokinetic properties and requires high doses for in vivo studies.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide. One direction is the development of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide as a therapeutic agent for various diseases, including cancer and osteoporosis. Another direction is the study of the mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide and the identification of potential biomarkers for patient selection. The combination of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide with other therapies is also an area of interest, as it may enhance the efficacy of current treatments. Finally, the development of more potent and selective porcupine inhibitors is an ongoing area of research.

Synthesemethoden

The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has been described in detail in a scientific publication by researchers from Novartis Institutes for Biomedical Research. The synthesis involves several steps, including the preparation of key intermediates and the coupling of the final product. The final product is obtained as a white solid and has a high purity.

Wissenschaftliche Forschungsanwendungen

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has been extensively studied in various preclinical models, including cell lines, xenografts, and genetically modified mice. In vitro studies have shown that N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide inhibits the Wnt pathway and reduces the proliferation of cancer cells. In vivo studies have demonstrated that N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide inhibits tumor growth and metastasis in various cancer models. N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has also been shown to increase bone mass and strength in a mouse model of osteoporosis.

Eigenschaften

Produktname

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Molekularformel

C17H15N3O3

Molekulargewicht

309.32 g/mol

IUPAC-Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C17H15N3O3/c21-17(14-6-3-9-22-14)18-16-15(19-23-20-16)13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10H,1-2,4-5H2,(H,18,20,21)

InChI-Schlüssel

HKEGWTIQNJFMHG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC=CO4

Kanonische SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.